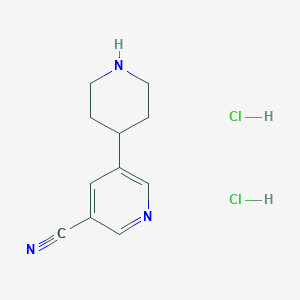
5-(Piperidin-4-yl)nicotinonitrile dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Piperidin-4-yl)nicotinonitrile dihydrochloride is a chemical compound with the molecular formula C11H15Cl2N3 . It has a molecular weight of 260.16 . This compound is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1CNCCC1C2=CN=CC(=C2)C#N.Cl.Cl . This notation provides a way to represent the structure of the compound in a textual format.Scientific Research Applications
Corrosion Inhibition
- Piperidine derivatives have been studied for their corrosion inhibition properties on iron surfaces, suggesting their utility in protecting metals against corrosion in acidic environments. The research highlights the theoretical investigation through DFT and Monte Carlo dynamics, showing significant corrosion inhibition efficiency, which might be relevant for 5-(Piperidin-4-yl)nicotinonitrile dihydrochloride in similar applications (Belghiti et al., 2018).
Pharmacological Activities
- Synthesis and characterization of novel compounds, including nicotinonitrile derivatives, have been linked to bronchodilation properties, suggesting their potential use in treating respiratory conditions. This indicates that this compound could have similar pharmacological applications (Soliman et al., 2017).
Antiproliferative Activity
- A class of nicotinonitrile derivatives has been synthesized and evaluated for antiproliferative activities, suggesting their potential in cancer research. The structural relationship with this compound could imply its utility in developing anticancer agents (El-Sayed et al., 2014).
Material Science
- The development of fluorescent 3,5-disubstituted 2,6-dicyanoanilines through domino carboannulation highlights the role of piperidine derivatives in synthesizing materials with strong emission properties. This could point towards the use of this compound in the development of novel fluorescent materials for various applications (Ramulu et al., 2013).
properties
IUPAC Name |
5-piperidin-4-ylpyridine-3-carbonitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-6-9-5-11(8-14-7-9)10-1-3-13-4-2-10;;/h5,7-8,10,13H,1-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHQLCORUZAWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=CC(=C2)C#N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

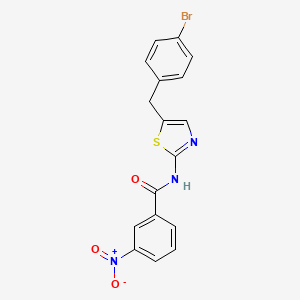
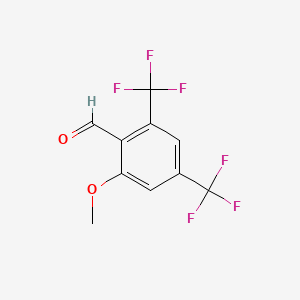
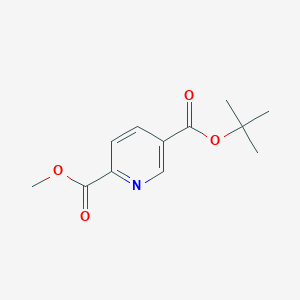
![7-Amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B2989868.png)
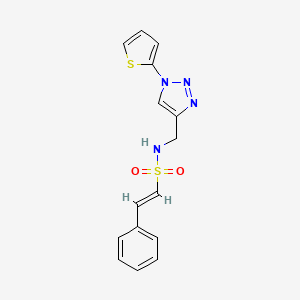
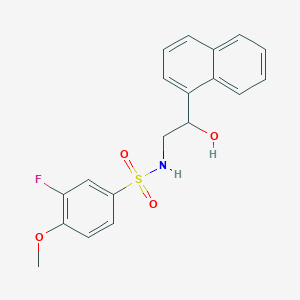
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2989872.png)
![1-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2989873.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2989874.png)
![3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2989876.png)
![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2989878.png)
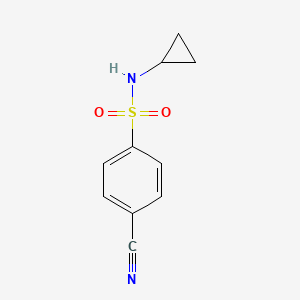
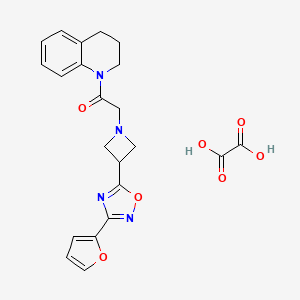
![Methyl 4-[(1R*,4R*)-4-(tert-butoxycarbonylamino)cyclohexylamino]methyl]benzoate](/img/structure/B2989881.png)